N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
Benzimidazole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are characterized by a fused benzene and imidazole ring structure .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the construction of a benzene ring containing 1-2 amino groups, followed by a ring closure to form the imidazole ring .Molecular Structure Analysis
Benzimidazole derivatives have a heterocyclic structure with a benzene ring fused to an imidazole ring . The exact structure of “N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide” would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, properties such as molecular weight, hydrogen bond donor and acceptor count, and topological polar surface area can be determined .Scientific Research Applications
- Antiparasitic and Antifungal Activity : Benzimidazole derivatives are present in antiparasitic, fungicidal, and anthelmintic drugs. They exhibit antiprotozoal and antigiardial activities .
- Clinical Applications : Benzimidazole-containing drugs are used clinically for various purposes, including antitubercular, anticancer, antiallergic, antioxidant, and antimicrobial treatments .
Antibacterial and Antifungal Properties
Recent studies have explored the antibacterial and antifungal potential of benzimidazole derivatives. Our compound may exhibit activity against bacteria such as S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, as well as fungi like C. albicans and A. niger .
Allosteric Activation of Human Glucokinase
Researchers have designed and synthesized N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase. These compounds hold promise for diabetes management and metabolic regulation .
Thiazole Ring and Vitamin B1 (Thiamine)
The thiazole ring, present in our compound, is a component of vitamin B1 (thiamine). Thiazoles are also found in drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Tiazofurin (antineoplastic). Thiazoles play essential roles in drug development and therapeutic applications .
Heterocyclic Synthesis Methodology
Efficient methods to synthesize heterocyclic compounds from readily available starting materials are crucial. Our compound’s synthesis pathway involves reactive intermediates and spectral characterization .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to have a wide range of targets due to their diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For example, some benzimidazole derivatives act by competitive inhibition of key enzymes in sterol biosynthesis of fungi . .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they can interfere with sterol biosynthesis in fungi, disrupting their growth and proliferation . .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can vary depending on their specific targets and mode of action. For example, they can cause degenerative alterations in the cells of certain organisms by binding to specific proteins and disrupting their function . .
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)18-13-9-7-12(8-10-13)16-19-14-5-3-4-6-15(14)20-16/h3-11H,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZGHROAIFBHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
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